3-(2-chloroethyl)-1-[3-(trifluoromethyl)phenyl]urea 3-(2-chloroethyl)-1-[3-(trifluoromethyl)phenyl]urea
Brand Name: Vulcanchem
CAS No.: 500546-66-7
VCID: VC4418962
InChI: InChI=1S/C10H10ClF3N2O/c11-4-5-15-9(17)16-8-3-1-2-7(6-8)10(12,13)14/h1-3,6H,4-5H2,(H2,15,16,17)
SMILES: C1=CC(=CC(=C1)NC(=O)NCCCl)C(F)(F)F
Molecular Formula: C10H10ClF3N2O
Molecular Weight: 266.65

3-(2-chloroethyl)-1-[3-(trifluoromethyl)phenyl]urea

CAS No.: 500546-66-7

Cat. No.: VC4418962

Molecular Formula: C10H10ClF3N2O

Molecular Weight: 266.65

* For research use only. Not for human or veterinary use.

3-(2-chloroethyl)-1-[3-(trifluoromethyl)phenyl]urea - 500546-66-7

Specification

CAS No. 500546-66-7
Molecular Formula C10H10ClF3N2O
Molecular Weight 266.65
IUPAC Name 1-(2-chloroethyl)-3-[3-(trifluoromethyl)phenyl]urea
Standard InChI InChI=1S/C10H10ClF3N2O/c11-4-5-15-9(17)16-8-3-1-2-7(6-8)10(12,13)14/h1-3,6H,4-5H2,(H2,15,16,17)
Standard InChI Key GNGFQJFEECSJOA-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)NC(=O)NCCCl)C(F)(F)F

Introduction

Chemical Identification and Structural Properties

IUPAC Nomenclature and Structural Features

The compound’s systematic name, 3-(2-chloroethyl)-1-[3-(trifluoromethyl)phenyl]urea, reflects its urea backbone substituted with a 2-chloroethyl group at position 3 and a 3-(trifluoromethyl)phenyl group at position 1 . Its molecular formula, C₁₀H₁₀ClF₃N₂O, corresponds to a molar mass of 267.66 g/mol . The trifluoromethyl group enhances electron-withdrawing effects, potentially stabilizing the molecule against metabolic degradation .

Comparative Analysis with Structural Analogs

A related compound, 1-(2-chloroethyl)-3-phenylurea (CAS 7144-13-0), shares the chloroethyl-urea motif but lacks the trifluoromethyl group . This analog exhibits a lower molecular weight (198.65 g/mol) and a boiling point of 297.4°C, contrasting with the trifluoromethyl derivative’s higher lipophilicity . Such structural differences underscore the role of the trifluoromethyl group in modulating bioactivity and physicochemical behavior .

Synthesis and Manufacturing

Synthetic Routes and Optimization

The PMC study outlines a multi-step synthesis starting from 3-(trifluoromethyl)aniline . The key reaction involves treating the aniline with triphosgene to generate an isocyanate intermediate, followed by coupling with 2-chloroethylamine (Figure 1) . Optimized conditions (0°C, anhydrous dichloromethane, 12-hour reaction) yield the target compound in 68% purity, with HPLC confirming >95% purity after column chromatography .

Challenges in Scale-Up

Scale-up efforts face hurdles due to the hygroscopic nature of intermediates and exothermic reactions during isocyanate formation . Implementing controlled-temperature reactors and molecular sieves improved yields to 72% on a 100-gram scale .

Physicochemical Properties

Thermal and Solubility Profiles

The compound’s melting point remains unspecified, but its decomposition temperature exceeds 200°C, indicating thermal stability . Solubility data reveal limited aqueous solubility (0.12 mg/mL at 25°C) but high solubility in dimethyl sulfoxide (DMSO, >50 mg/mL), aligning with its use in in vitro assays . The calculated LogP of 2.51 suggests moderate lipophilicity, facilitating passive diffusion across biological membranes .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, NH), 7.85–7.45 (m, 4H, Ar-H), 3.75 (t, 2H, CH₂Cl), 3.50 (t, 2H, CH₂N) .

  • ¹³C NMR: δ 157.8 (C=O), 139.2–121.8 (Ar-C), 43.1 (CH₂Cl), 40.3 (CH₂N) .

Regulatory and Environmental Considerations

Disposal and Ecotoxicology

The compound’s environmental fate remains poorly characterized, though its persistence in water and soil is deemed low based on structural analogs . Disposal recommendations include incineration at EPA-approved facilities equipped with scrubbers to capture hydrogen chloride and hydrogen fluoride byproducts .

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